

An In-depth Technical Guide to the Synthesis of Pipenzolate Bromide

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Compound of Interest

Compound Name: *Pipenzolate Bromide*

Cat. No.: *B1678398*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for **Pipenzolate Bromide**, a quaternary ammonium antimuscarinic agent. The information presented is intended for a technical audience and focuses on the chemical reactions, intermediates, and experimental considerations for the synthesis of this compound.

Introduction

Pipenzolate bromide, with the IUPAC name 1-ethyl-3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methylpiperidinium bromide, is an anticholinergic drug used to treat gastrointestinal disorders. Its synthesis involves the formation of a key ester intermediate, N-ethyl-3-piperidyl benzilate, followed by a quaternization reaction. Two primary synthetic routes have been described in the literature, starting from either N-ethyl-3-hydroxypiperidine or N-ethyl-3-chloropiperidine.

Physicochemical Properties of Pipenzolate Bromide

A summary of the key physicochemical properties of **Pipenzolate Bromide** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C22H28BrNO3	[1][2]
Molecular Weight	434.37 g/mol	[1]
Melting Point	179-180 °C	[1]
Appearance	White to off-white crystalline powder	[3]
Solubility	Soluble in water	
CAS Number	125-51-9	

Synthesis Pathway 1: From N-Ethyl-3-hydroxypiperidine

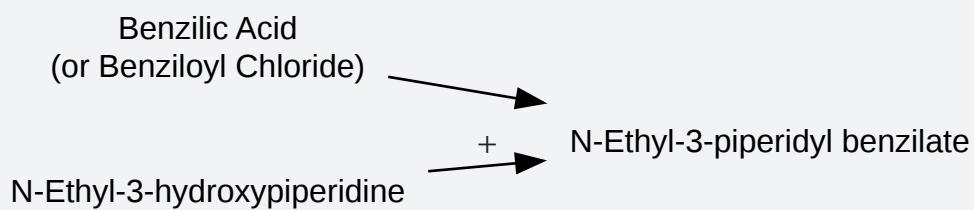
This pathway is a two-step process involving an initial esterification reaction to form the tertiary amine intermediate, followed by quaternization to yield the final product.

Step 1: Synthesis of N-Ethyl-3-piperidyl benzilate (Esterification)

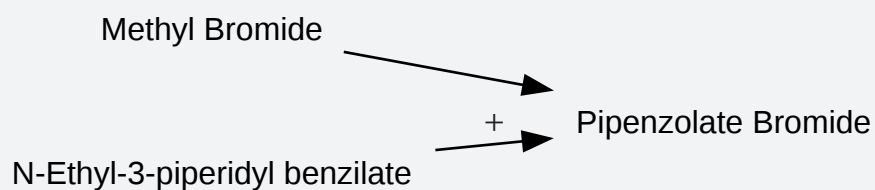
In this step, N-ethyl-3-hydroxypiperidine (also known as 1-ethyl-3-piperidinol) is reacted with benzoic acid or a more reactive derivative like benzoyl chloride to form the ester, N-ethyl-3-piperidyl benzilate.

Reaction:

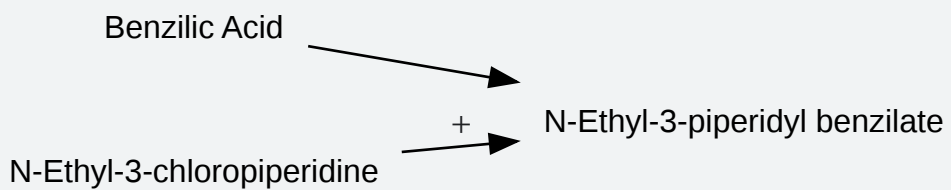
Step 1: Esterification

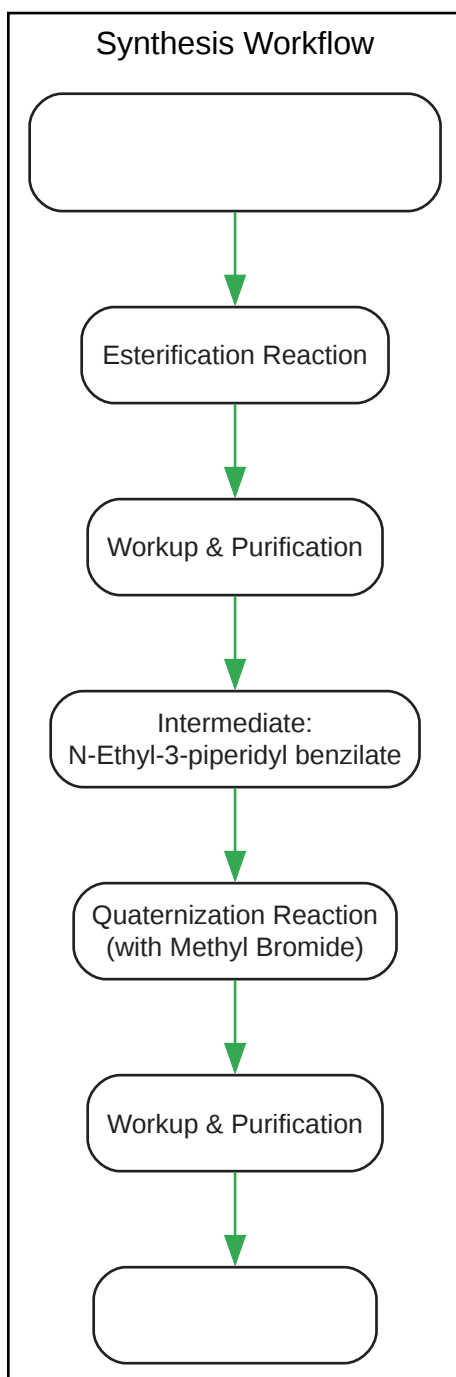


Step 2: Quaternization



Step 1: Nucleophilic Substitution





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References

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